molecular formula C14H16N6O2 B4865725 N-{4-[(PYRAZIN-2-YL)FORMAMIDO]BUTYL}PYRAZINE-2-CARBOXAMIDE

N-{4-[(PYRAZIN-2-YL)FORMAMIDO]BUTYL}PYRAZINE-2-CARBOXAMIDE

Cat. No.: B4865725
M. Wt: 300.32 g/mol
InChI Key: JBPXSHXMKUFAQD-UHFFFAOYSA-N
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Description

N-{4-[(PYRAZIN-2-YL)FORMAMIDO]BUTYL}PYRAZINE-2-CARBOXAMIDE is a compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(PYRAZIN-2-YL)FORMAMIDO]BUTYL}PYRAZINE-2-CARBOXAMIDE typically involves the reaction of pyrazine-2-carboxylic acid with an appropriate amine. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid into its corresponding acyl chloride, which then reacts with the amine to form the desired carboxamide . Another method involves the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(PYRAZIN-2-YL)FORMAMIDO]BUTYL}PYRAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-{4-[(PYRAZIN-2-YL)FORMAMIDO]BUTYL}PYRAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(PYRAZIN-2-YL)FORMAMIDO]BUTYL}PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, pyrazinamide, a related compound, is known to interfere with fatty acid synthesis in Mycobacterium tuberculosis by inhibiting the enzyme fatty acid synthase I . Similar mechanisms may be involved for this compound, depending on its specific structure and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(PYRAZIN-2-YL)FORMAMIDO]BUTYL}PYRAZINE-2-CARBOXAMIDE is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other pyrazine derivatives

Properties

IUPAC Name

N-[4-(pyrazine-2-carbonylamino)butyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c21-13(11-9-15-5-7-17-11)19-3-1-2-4-20-14(22)12-10-16-6-8-18-12/h5-10H,1-4H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPXSHXMKUFAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCCCCNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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